molecular formula C11H15NO2 B601735 (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine CAS No. 73344-75-9

(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine

Cat. No.: B601735
CAS No.: 73344-75-9
M. Wt: 193.25
InChI Key:
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Description

(3,4-Dimethoxybicyclo[420]octa-1,3,5-trien-7-yl)methanamine is a bicyclic compound with a unique structure that includes two methoxy groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine typically involves multiple steps. One common method includes the use of borane-tetrahydrofuran (THF) complex in tetrahydrofuran at room temperature for 12 hours, followed by treatment with ethanol and hydrogen chloride in tetrahydrofuran and diethyl ether .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert the compound into different derivatives.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism by which (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, although detailed mechanisms are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxybicyclo[42

Properties

IUPAC Name

(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZSBHBIJDIACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CC2=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191510
Record name 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73344-75-9, 35202-55-2
Record name 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73344-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035202552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-Dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.579
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Record name 4,5-DIMETHOXY-1-(AMINOMETHYL)BENZOCYCLOBUTANE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Introduce 4,5-dimethoxy-1-cyano-benzocyclobutane (6 kg), methanol (30 liters), Raney nickel (0.6 liters) and ammonia (7.32 kg) into a hydrogenator. After having purged with nitrogen and then with hydrogen, hydrogenate at 60° C. and at 30 bar until the theoretical amount of hydrogen has been absorbed. After returning to 20° C., filter off the catalyst, rinsing it with methanol, and then evaporate off the solvent. The title compound is obtained in the form of an oil, in a quantitative yield.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
7.32 kg
Type
reactant
Reaction Step One
Quantity
0.6 L
Type
catalyst
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One

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